molecular formula C27H19FN2O4 B11343770 N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343770
M. Wt: 454.4 g/mol
InChI Key: ZDJIIEWXAOCGJX-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran core, a fluorinated benzoyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions.

    Introduction of the Fluorinated Benzoyl Group: The fluorinated benzoyl group can be introduced via Friedel-Crafts acylation using 3-fluoro-4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide derivative under basic conditions.

    Coupling Reactions: The final coupling of the benzofuran core with the oxazole derivative can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products include substituted benzofuran derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and oxazole rings may play a crucial role in binding to these targets, while the fluorinated benzoyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of a benzofuran core, a fluorinated benzoyl group, and an oxazole ring. This combination imparts unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C27H19FN2O4

Molecular Weight

454.4 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H19FN2O4/c1-15-7-10-17(11-8-15)23-14-21(30-34-23)27(32)29-24-19-5-3-4-6-22(19)33-26(24)25(31)18-12-9-16(2)20(28)13-18/h3-14H,1-2H3,(H,29,32)

InChI Key

ZDJIIEWXAOCGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F

Origin of Product

United States

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